molecular formula C10H11ClO3 B7960495 Methyl 4-chloro-3-ethoxybenzoate

Methyl 4-chloro-3-ethoxybenzoate

Cat. No.: B7960495
M. Wt: 214.64 g/mol
InChI Key: PXEGLLQHUFAZOC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-ethoxybenzoate is a substituted benzoate ester characterized by a chlorine atom at the para-position (C4) and an ethoxy group at the meta-position (C3) on the aromatic ring. This compound is structurally significant due to its functional groups, which influence its physicochemical properties and reactivity. The methyl ester group at the carboxyl position enhances its stability and volatility compared to free acids, making it relevant in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name

methyl 4-chloro-3-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEGLLQHUFAZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-ethoxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-ethoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-ethoxybenzoic acid and methanol.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Ester Hydrolysis: 4-chloro-3-ethoxybenzoic acid.

    Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives of the original compound.

Scientific Research Applications

Methyl 4-chloro-3-ethoxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-ethoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through nucleophilic or electrophilic processes. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents (chloro, ethoxy) on the benzoate backbone dictates electronic and steric properties. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
Methyl 4-chloro-3-ethoxybenzoate Cl (C4), OCH₂CH₃ (C3) ~214.65 Intermediate in agrochemicals; moderate polarity due to electron-withdrawing Cl and electron-donating ethoxy groups
Methyl 4-chlorobenzoate Cl (C4) ~170.59 Higher volatility; used in polymer stabilizers; lower solubility in polar solvents compared to ethoxy analogs
Methyl 3-chloro-4-ethoxybenzoate Cl (C3), OCH₂CH₃ (C4) ~214.65 Altered reactivity in nucleophilic substitution due to steric hindrance from ethoxy at C4
Ethyl 4-ethoxy-3-iodobenzoate I (C3), OCH₂CH₃ (C4) ~310.57 Enhanced steric bulk from iodine; applications in radiopharmaceuticals

Key Findings :

  • Chlorine vs. Ethoxy Effects: The electron-withdrawing chlorine at C4 increases electrophilicity at the carbonyl group, enhancing reactivity in ester hydrolysis. In contrast, the ethoxy group at C3 donates electrons, reducing acidity of the phenolic hydrogen (if present) .
  • Steric Considerations : Ethoxy groups at C3 (as in the title compound) create less steric hindrance for reactions at C4 compared to C4-substituted ethoxy analogs, facilitating regioselective modifications .
Metabolic and Environmental Behavior

Pseudomonads metabolize chlorobenzoates via ortho-cleavage pathways, but substituent positions critically influence degradation rates:

  • Methyl 4-chlorobenzoate : Degraded efficiently by Pseudomonas sp. WR912 (doubling time: 3.3 hours) via dechlorination and subsequent ring cleavage .
  • This compound: Predicted slower degradation due to the ethoxy group, which may hinder enzyme binding or require additional demethylation steps. No direct data exists, but analogous compounds (e.g., methyl 3-ethoxybenzoate) show reduced microbial uptake .
Crystallographic and Physical Properties
  • Crystal Packing : Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (a structural analog) exhibits C–H⋯O interactions, stabilizing its lattice . The title compound likely forms similar hydrogen bonds, affecting melting points and solubility.
  • Boiling Point Trends : Methyl esters with ethoxy groups (e.g., methyl 4-ethoxybenzoate) have higher boiling points (~250°C) than chloro-substituted analogs due to increased polarity and molecular weight .

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